molecular formula C11H12ClNO B011447 7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride CAS No. 103661-42-3

7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Cat. No. B011447
M. Wt: 209.67 g/mol
InChI Key: YGYDYIWBTGAKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as 7-methylquinoline-3,4-dihydro-1-carbonyl chloride or 7-MDQC.

Mechanism Of Action

The mechanism of action of 7-MDQC is not well understood. However, it is believed to act as a nucleophile in certain reactions, such as the reaction with phosgene to form the carbonyl chloride.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 7-MDQC. However, it has been reported to exhibit antimicrobial activity against certain bacterial strains.

Advantages And Limitations For Lab Experiments

The advantages of using 7-MDQC in lab experiments include its ease of synthesis and availability. However, its limitations include its potential toxicity and the lack of information on its biochemical and physiological effects.

Future Directions

There are several future directions for the research on 7-MDQC, including the investigation of its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and to explore its potential use as a fluorescent probe for the detection of metal ions.

Synthesis Methods

The synthesis of 7-MDQC can be achieved through several methods, including the reaction of 7-methylquinoline with phosgene. The reaction is carried out in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is purified through recrystallization or chromatography.

Scientific Research Applications

7-MDQC has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

103661-42-3

Product Name

7-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride

InChI

InChI=1S/C11H12ClNO/c1-8-4-5-9-3-2-6-13(11(12)14)10(9)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

YGYDYIWBTGAKNB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCN2C(=O)Cl)C=C1

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)Cl)C=C1

synonyms

1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-7-methyl- (9CI)

Origin of Product

United States

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